(5-(2-Fluorophenyl)pyridin-3-yl)methanol
Overview
Description
(5-(2-Fluorophenyl)pyridin-3-yl)methanol: is an organic compound that belongs to the class of fluorinated aromatic compounds It features a pyridine ring substituted with a fluorophenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Fluorophenyl)pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-(2-fluorophenyl)pyridine-3-carbaldehyde.
Industrial Production Methods: For industrial-scale production, the process involves:
Recrystallization: The crude product is recrystallized using solvents like methanol to achieve high purity.
Purification: The purified compound is obtained through filtration, centrifugation, and drying.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(2-Fluorophenyl)pyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of 5-(2-fluorophenyl)pyridine-3-carboxylic acid.
Reduction: Formation of 5-(2-fluorophenyl)pyridin-3-ylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science: Incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine:
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry:
Chemical Synthesis: Employed in the synthesis of complex organic molecules for industrial applications.
Mechanism of Action
The mechanism of action of (5-(2-Fluorophenyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyridine ring facilitates its incorporation into biological systems. The methanol group can participate in hydrogen bonding, further stabilizing its interactions with target molecules .
Comparison with Similar Compounds
5-(2-Fluorophenyl)pyridine-3-carbaldehyde: A precursor in the synthesis of (5-(2-Fluorophenyl)pyridin-3-yl)methanol.
5-(2-Fluorophenyl)pyridine-3-carboxylic acid: An oxidation product of this compound.
5-(2-Fluorophenyl)pyridin-3-ylmethane: A reduction product of this compound
Uniqueness:
Fluorophenyl Group: The presence of the fluorophenyl group imparts unique electronic properties, enhancing its reactivity and binding affinity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
[5-(2-fluorophenyl)pyridin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-12-4-2-1-3-11(12)10-5-9(8-15)6-14-7-10/h1-7,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKVNRGCNVPMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CC(=C2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647006 | |
Record name | [5-(2-Fluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887974-05-2 | |
Record name | [5-(2-Fluorophenyl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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